38-Fold Enhancement in InhA Inhibitory Potency Relative to Parent Triclosan
In a purified Mycobacterium tuberculosis InhA enzyme assay, 2-(2,4-dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol (designated compound 17) demonstrates a 38-fold improvement in inhibitory potency compared to the parent scaffold triclosan. The IC₅₀ value for compound 17 is 29 ± 11 nM, whereas triclosan exhibits an IC₅₀ of 1100 ± 180 nM under identical experimental conditions [1]. This differential is both statistically robust and mechanistically underpinned by the pyridylmethyl moiety's engagement of the substrate-binding pocket, as confirmed by X-ray crystallography [2].
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 29 ± 11 nM |
| Comparator Or Baseline | Triclosan: 1100 ± 180 nM |
| Quantified Difference | 38-fold (1100 / 29 ≈ 38) |
| Conditions | Purified M. tuberculosis InhA enzyme, NADH cofactor, spectrophotometric monitoring of NADH oxidation at 340 nm, mean ± standard error from ≥3 independent measurements. |
Why This Matters
This 38-fold potency gain directly translates to a lower required concentration for achieving target engagement in biochemical assays, reducing compound consumption and enabling detection of subtle phenotypic effects in cell-based studies.
- [1] Freundlich JS, Wang F, Vilcheze C, et al. Triclosan Derivatives: Towards Potent Inhibitors of Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis. ChemMedChem. 2009;4(2):241-248. Table 2, Table 3. DOI: 10.1002/cmdc.200800261. View Source
- [2] Wang F, et al. Crystal structure of InhA bound to triclosan derivative 17. PDB 3FNE. DOI: 10.2210/pdb3fne/pdb. View Source
